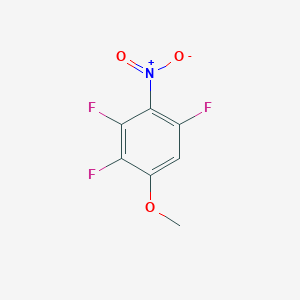![molecular formula C24H21N3O B2716036 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-30-0](/img/structure/B2716036.png)
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, including anticancer, antiviral, and multidrug resistance modulating properties . The structure of this compound consists of an indoloquinoxaline core with a 4-methylphenoxypropyl side chain, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds in the indolo[2,3-b]quinoxaline family have been reported to interact with dna .
Mode of Action
It’s worth noting that indolo[2,3-b]quinoxalines are reported to be important dna-intercalating agents . DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
Given the dna-intercalating properties of similar indolo[2,3-b]quinoxaline compounds , it can be inferred that this compound may affect pathways involving DNA replication and transcription.
Result of Action
Similar indolo[2,3-b]quinoxaline compounds have been reported to exhibit cytotoxic effects against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that similar 6H-indolo[2,3-b]quinoxaline derivatives exhibit DNA intercalation . This suggests that 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline might interact with DNA and potentially other biomolecules.
Cellular Effects
In terms of cellular effects, this compound and its derivatives have been screened against various human cancer cell lines to evaluate their cytotoxic effect . Some compounds showed moderate cytotoxicity against human reproductive organ cell lines .
Molecular Mechanism
It is known that similar compounds predominantly exert their pharmacological action through DNA intercalation . This involves the insertion of the compound between DNA base pairs, disrupting the processes vital for DNA replication .
Temporal Effects in Laboratory Settings
Similar compounds have shown good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex .
Preparation Methods
The synthesis of 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The resulting intermediate is then reacted with 4-methylphenoxypropyl bromide in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and purification techniques .
Chemical Reactions Analysis
Scientific Research Applications
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Comparison with Similar Compounds
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline core, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with high DNA binding affinity and anticancer activity.
B-220: Another synthetic derivative with significant multidrug resistance modulating activity.
The uniqueness of this compound lies in its specific side chain, which enhances its pharmacological properties and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-11-13-18(14-12-17)28-16-6-15-27-22-10-5-2-7-19(22)23-24(27)26-21-9-4-3-8-20(21)25-23/h2-5,7-14H,6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOETNUWOBQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
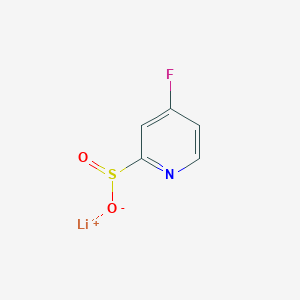
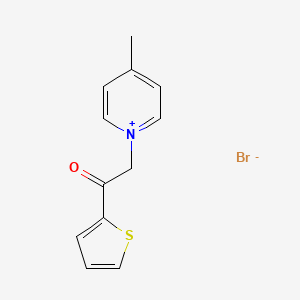
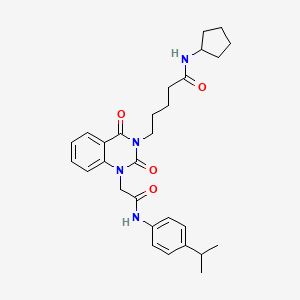
![1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2715958.png)
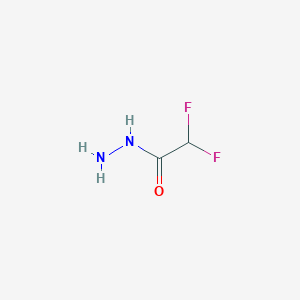
![(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2715960.png)
![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715962.png)

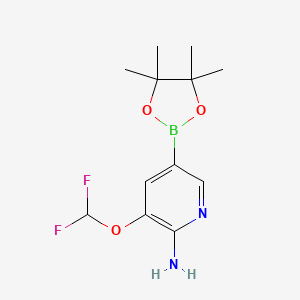
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)
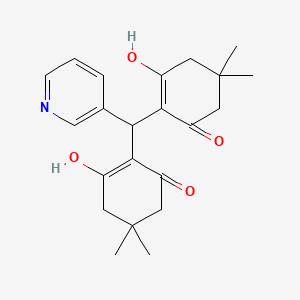
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)
![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)
